Cas no 86706-13-0 (Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-)

Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)- structure
86706-13-0 structure
Product name:Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-
CAS No:86706-13-0
MF:C19H26N2O
MW:298.4225
CID:1856667
PubChem ID:64529

Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)-
    • 86706-13-0
    • SCHEMBL10827388
    • N-(4,8,8-Trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)benzamide
    • 4-N-Benzoylamino-4,8,8-trimethyl-1-azaadamantane
    • N-(4,8,8-Trimethyl-1-azatricyclo[3.3.1.1~3,7~]decan-4-yl)benzenecarboximidic acid
    • DTXSID401007043
    • Inchi: InChI=1S/C19H26N2O/c1-18(2)14-9-15-11-21(18)12-16(10-14)19(15,3)20-17(22)13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)
    • InChI Key: OKSWHUQQOCUVPF-UHFFFAOYSA-N
    • SMILES: CC1(C2CC3CN1CC(C2)C3(C)NC(=O)C4=CC=CC=C4)C

Computed Properties

  • Exact Mass: 298.204513457Da
  • Monoisotopic Mass: 298.204513457Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 2.9

Benzamide, N-(4,8,8-trimethyl-1-azatricyclo(3.3.1.1(sup 3,7))dec-4-yl)- Related Literature

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